molecular formula C5H7BrN2S B3149089 5-Bromo-N,N-dimethylthiazol-2-amine CAS No. 66571-60-6

5-Bromo-N,N-dimethylthiazol-2-amine

Cat. No.: B3149089
CAS No.: 66571-60-6
M. Wt: 207.09 g/mol
InChI Key: FBKKLSJTAVXQBV-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylthiazol-2-amine (CAS: 66571-60-6) is a brominated thiazole derivative with the molecular formula C₅H₇BrN₂S and a molecular weight of 207.10 g/mol . Its structure features a thiazole ring substituted with a bromine atom at position 5 and a dimethylamino group (-N(CH₃)₂) at position 2 (Figure 1). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, offering reactivity at the bromine site for cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

5-bromo-N,N-dimethyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-8(2)5-7-3-4(6)9-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKKLSJTAVXQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902899
Record name NoName_3475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-N,N-dimethylthiazol-2-amine typically involves the bromination of N,N-dimethylthiazol-2-amine. One common method includes the reaction of N,N-dimethylthiazol-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

5-Bromo-N,N-dimethylthiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-1,3,4-thiadiazol-2-amine

  • Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole core.
  • Molecular Formula : C₂H₂BrN₃S.
  • Key Features: The thiadiazole ring contains two nitrogen atoms and one sulfur atom, creating distinct electronic properties compared to thiazole. Used in synthesizing imidazo[2,1-b][1,3,4]thiadiazoles via reactions with ω-bromoacetophenone .
  • Differences :
    • Reduced aromaticity compared to thiazole, influencing binding interactions in biological systems.
    • Higher electrophilicity at the bromine site due to the electron-deficient thiadiazole ring.

5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

  • Structure: Diethylamino (-N(CH₂CH₃)₂) substituent on a 1,3,4-thiadiazole ring.
  • Molecular Formula : C₆H₁₀BrN₃S.
  • Enhanced lipophilicity compared to dimethylamino derivatives, improving membrane permeability in drug design .

5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine

  • Structure: Methylamino (-NHCH₃) group on 1,3,4-thiadiazole.
  • Molecular Formula : C₃H₄BrN₃S.
  • Key Features :
    • Primary amine allows for further functionalization (e.g., acetylation or alkylation).
    • Lower molecular weight (194.05 g/mol) enhances solubility in polar solvents .

5-Bromo-N,N,4-trimethyl-1,3-thiazol-2-amine

  • Structure : Additional methyl group at position 4 of the thiazole ring.
  • Molecular Formula : C₆H₉BrN₂S.
  • The electron-donating methyl group increases electron density on the thiazole ring, moderating electrophilic substitution patterns .

Complex Derivatives: 5-Bromo-N-(1-(5-chloropyridin-2-yl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethyl)-4-(trifluoromethyl)thiazol-2-amine

  • Structure : Multi-substituted thiazole with trifluoromethyl, pyridinyl, and fluorophenyl groups.
  • Molecular Formula : C₂₄H₁₄BrClF₇N₃S.
  • Key Features :
    • Designed for high specificity in pharmacological applications (e.g., kinase inhibition).
    • Fluorine and trifluoromethyl groups enhance metabolic stability and bioavailability .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
5-Bromo-N,N-dimethylthiazol-2-amine Thiazole Br (C5), -N(CH₃)₂ (C2) C₅H₇BrN₂S 207.10 66571-60-6 Medicinal chemistry intermediate
5-Bromo-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Br (C5), -NH₂ (C2) C₂H₂BrN₃S 191.03 37566-39-5 Precursor for fused heterocycles
5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Br (C5), -N(CH₂CH₃)₂ (C2) C₆H₁₀BrN₃S 248.14 N/A Lipophilic drug candidate
5-Bromo-N,N,4-trimethyl-1,3-thiazol-2-amine Thiazole Br (C5), -N(CH₃)₂ (C2), -CH₃ (C4) C₆H₉BrN₂S 221.12 874508-77-7 Sterically modified intermediate

Biological Activity

5-Bromo-N,N-dimethylthiazol-2-amine, a compound with the CAS number 66571-60-6, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its thiazole ring, which is known for its biological significance. The bromine substitution at the 5-position enhances its reactivity and biological properties. The compound has been investigated for various pharmacological activities including antibacterial, anticancer, and anti-inflammatory effects.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In a study focusing on structurally novel compounds, it was found to be effective against a range of bacterial strains, including multidrug-resistant strains. The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis and death .

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus16 µg/mLMembrane disruption
Escherichia coli32 µg/mLMembrane disruption
Pseudomonas aeruginosa64 µg/mLMembrane disruption

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to inhibit cell proliferation has been quantified using IC50 values in different cancer cell lines.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Treatment Duration (hours)Effect on Cell Viability (%)
MCF-712.54845.22
HeLa9.07221.64
A54915.04850.00

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound alters the permeability of bacterial membranes, leading to cytoplasmic leakage and cell death.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases, contributing to its anticancer effects .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against MRSA in murine models, where it demonstrated significant antibacterial effects and reduced bacterial load effectively compared to conventional antibiotics . Furthermore, in vitro studies on various cancer cell lines showed that treatment with different concentrations led to a dose-dependent decrease in cell viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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